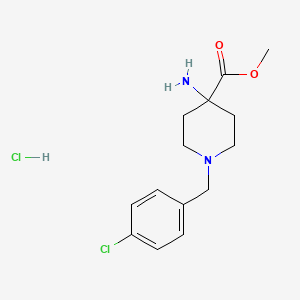
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzylethylene-d4-diamine is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The deuterated version is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Dibenzylethylene-d4-diamine is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of nitrogen-containing compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly cephalosporins and penicillins.
Industry: It is used in the production of polymers and other materials where stable isotope labeling is required.
Wirkmechanismus
The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other nitrogen-containing compounds, participating in metabolic pathways. In chemical reactions, its deuterated nature allows for the study of reaction mechanisms by providing insights into the behavior of hydrogen atoms in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dibenzylethylenediamine: The non-deuterated version of the compound.
N,N’-Diphenylethylenediamine: A similar compound with phenyl groups instead of benzyl groups.
N-Benzylethylenediamine: A compound with only one benzyl group attached to the ethylenediamine backbone.
Uniqueness
N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterated nature, which provides stability and allows for detailed studies of reaction mechanisms. Its stable isotope labeling makes it particularly valuable in research applications where tracing the behavior of hydrogen atoms is crucial.
Eigenschaften
CAS-Nummer |
1219795-20-6 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
244.374 |
IUPAC-Name |
N,N/'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
InChI-Schlüssel |
JUHORIMYRDESRB-AREBVXNXSA-N |
SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Synonyme |
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
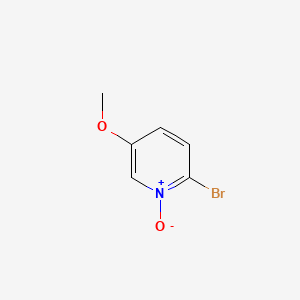
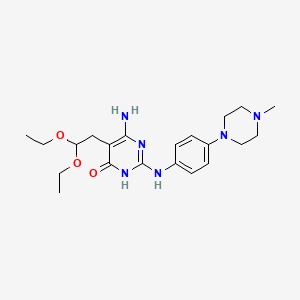
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)
![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)

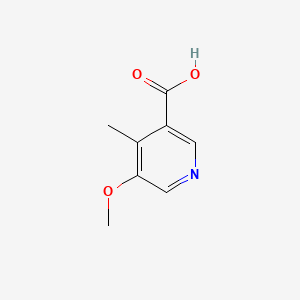

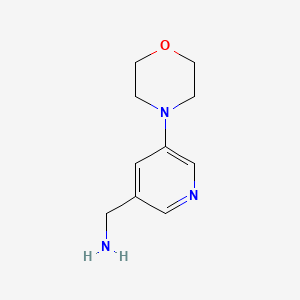
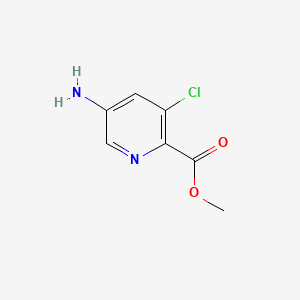
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
